3-(Heptyloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Heptyloxy)aniline: is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.32 g/mol It consists of an aniline core substituted with a heptyloxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Heptyloxy)aniline typically involves the alkylation of aniline with heptyl bromide under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction is usually performed at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 3-(Heptyloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The heptyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-(Heptyloxy)aniline has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of polymers and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Heptyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The heptyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The aniline core can participate in hydrogen bonding and π-π interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
- 3-(Heptyloxy)benzoic acid
- 3-(Heptyloxy)phenol
- 3-(Heptyloxy)benzaldehyde
Comparison: 3-(Heptyloxy)aniline is unique due to the presence of both an aniline core and a heptyloxy group, which imparts distinct chemical and physical properties. Compared to 3-(Heptyloxy)benzoic acid, which contains a carboxylic acid group, this compound is more basic and can participate in different types of chemical reactions. The heptyloxy group in this compound also enhances its solubility in organic solvents compared to its hydroxyl or aldehyde counterparts .
Properties
IUPAC Name |
3-heptoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13/h7-9,11H,2-6,10,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFAKKBYARHVMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579888 |
Source
|
Record name | 3-(Heptyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55792-45-5 |
Source
|
Record name | 3-(Heptyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.